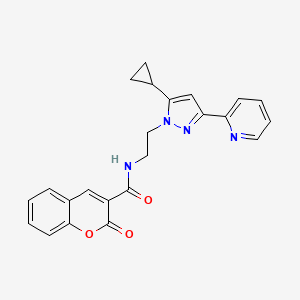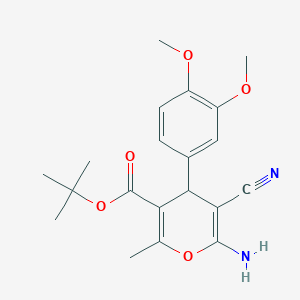
N-(2-シアノフェニル)-1-メチル-1H-ピラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features a cyano group (-CN) attached to a phenyl ring and a carboxamide group (-CONH2) attached to the pyrazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
科学的研究の応用
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms .
作用機序
The mechanism of action of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with signaling pathways that regulate inflammation and immune responses .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide include:
N-(2-cyanophenyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide: Has the carboxamide group at a different position on the pyrazole ring.
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group
Uniqueness
The uniqueness of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific structural features, such as the presence of both a cyano group and a carboxamide group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .
特性
IUPAC Name |
N-(2-cyanophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-16-11(6-7-14-16)12(17)15-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZKXTXNZNEBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2571323.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)
![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/new.no-structure.jpg)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
